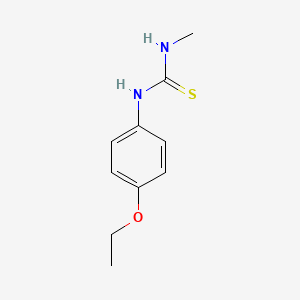

1-(4-Ethoxyphenyl)-3-methylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMNTXPIJAPAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Thiourea Compounds

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups within a molecule. For 1-(4-Ethoxyphenyl)-3-methylthiourea, the spectra would be dominated by vibrations of the N-H, C=S, C-N, and C-O bonds, as well as the aromatic ring.

In the FT-IR spectrum, characteristic bands would include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range.

C-H stretching: Aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching and N-H bending: These vibrations contribute to bands in the 1500-1600 cm⁻¹ range, often referred to as "thioamide bands."

C=S stretching: The thiocarbonyl group vibration is complex and coupled with other vibrations, typically appearing in the 1250-1350 cm⁻¹ and 700-850 cm⁻¹ regions.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage would produce strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

For comparison, the FT-IR spectrum of a related compound, 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (B124793) , shows key vibrational bands that help in structural confirmation. researchgate.net Similarly, studies on other thiourea derivatives provide insight into the expected spectral features. researchgate.net

FT-Raman spectroscopy provides complementary information. The C=S bond, which can be weak in IR, often gives a strong signal in Raman spectra. The aromatic ring vibrations are also typically strong. A combined FT-IR and FT-Raman analysis provides a more complete picture of the vibrational modes of the molecule. Theoretical studies using Density Functional Theory (DFT) are often employed to calculate vibrational frequencies and aid in the assignment of experimental bands for related chalcone (B49325) structures like 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one . researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: For this compound, the proton NMR spectrum would show distinct signals for each type of proton:

NH protons: Two broad singlets for the two N-H protons, with chemical shifts highly dependent on solvent and concentration. In related thioureas like 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea , these appear as broad singlets at high chemical shifts (e.g., ~8.78 and ~7.69 ppm). mdpi.com

Aromatic protons: The 4-substituted ethoxyphenyl group would exhibit a typical AA'BB' system, appearing as two doublets in the aromatic region (~6.8-7.5 ppm).

Ethoxy group protons: A quartet for the -OCH₂- protons (~4.0 ppm) and a triplet for the -CH₃ protons (~1.4 ppm).

N-Methyl protons: A singlet or a doublet (due to coupling with the adjacent NH proton) for the N-CH₃ group, likely around 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms:

Thiocarbonyl carbon (C=S): This is the most deshielded carbon, appearing at a characteristic downfield shift, often around 180 ppm, as seen in compounds like 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . mdpi.comsci-hub.se

Aromatic carbons: Four signals for the ethoxyphenyl ring, with the oxygen-bearing carbon (C-O) being the most deshielded among them (around 155-160 ppm). The other aromatic carbons would appear in the 114-135 ppm range.

Ethoxy carbons: Two signals, one for the -OCH₂- carbon (~63 ppm) and one for the -CH₃ carbon (~15 ppm).

N-Methyl carbon: A signal for the methyl carbon attached to the nitrogen atom, typically in the 30-40 ppm range.

The following table shows representative ¹³C NMR chemical shifts for functional groups in related thiourea structures.

| Functional Group | Compound | Chemical Shift (δ, ppm) |

| Thiourea (C=S) | 1,3-Diphenyl-2-thiourea | ~180 |

| Thiourea (C=S) | 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea mdpi.com | 180.2 |

| Methoxy C (Ar-OC H₃) | 1-(4-Methoxyphenyl)ethanone oxime researchgate.net | ~55 |

| Ethyl C (C H₂-O) | Methoxyethane researchgate.net | ~59 |

| Ethyl C (C H₃-CH₂) | Methoxyethane researchgate.net | ~15 |

This table presents data from related compounds to illustrate expected chemical shift ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These high-energy transitions are associated with the aromatic phenyl ring and the C=S double bond. They typically result in strong absorption bands in the 200-300 nm range. For instance, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea exhibits absorption maxima at 242 nm and 267 nm. mdpi.com

n → π transitions:* These lower-energy transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. The n → π* transition of the C=S group is expected to appear as a weaker absorption band at a longer wavelength, potentially above 300 nm.

The solvent can influence the position of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism).

X-ray Crystallography and Solid-State Structural Determination

For this compound, a crystal structure determination would reveal the planarity of the thiourea unit and the torsion angles describing the orientation of the ethoxyphenyl and methyl groups relative to this plane. In many thiourea derivatives, the core N-C(S)-N backbone is nearly planar. mdpi.comcapes.gov.br

An example of crystallographic data from a related compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one , is provided below. researchgate.netunito.it

| Parameter | Value |

| Compound Name | 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one researchgate.netunito.it |

| Formula | C₁₈H₁₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.884(3) |

| b (Å) | 17.472(1) |

| c (Å) | 14.375(8) |

| β (°) | 99.268(10) |

| Z | 4 |

This table shows crystallographic data for a structurally related compound to illustrate the type of information obtained from X-ray diffraction studies.

Conformational Analysis and Tautomerism Studies

X-ray crystallography provides a clear picture of the preferred conformation in the solid state. Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds. The molecule this compound is expected to adopt a conformation where steric hindrance is minimized. The disposition of the substituents relative to the C=S bond is typically described as syn or anti.

Furthermore, thioureas can exhibit thione-thiol tautomerism (H-N-C(=S)-N <=> N=C(-SH)-N). Spectroscopic and crystallographic data overwhelmingly show that N-arylthioureas exist predominantly in the thione form in the solid state. mdpi.comcapes.gov.br For example, the crystal structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea confirms its existence as the thioamide tautomer. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The N-H groups in thiourea are excellent hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor. This leads to the formation of extensive hydrogen bonding networks in the solid state, which dictate the crystal packing.

A common and highly stable hydrogen bonding motif in monosubstituted and disubstituted thioureas is the centrosymmetric eight-membered dimer, formed through a pair of N-H···S hydrogen bonds, described by the graph-set notation R²₂(8). mdpi.com In the crystal structure of 1-(4-Acetylphenyl)-3-butyrylthiourea , molecules are linked into chains by N-H···O hydrogen bonds, and these chains are further connected by C-H···S contacts. capes.gov.br For this compound, similar N-H···S hydrogen bonds are expected to be the primary interactions governing its supramolecular assembly. Intramolecular hydrogen bonds, such as N-H···O involving the ethoxy oxygen, might also be possible depending on the molecular conformation. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystal to generate a surface that provides a detailed picture of all close contacts.

The surface is often colored according to properties like dₙₒᵣₘ (a normalized contact distance), which highlights interactions shorter than the van der Waals radii in red. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts.

For thiourea derivatives, Hirshfeld analysis typically reveals:

H···H contacts: These are usually the most abundant interactions, often comprising over 40-50% of the total surface area, as seen in 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one (54.7%). researchgate.netunito.it

H···C/C···H contacts: These relate to C-H···π interactions and are also significant.

H···S/S···H contacts: These appear as distinct "wings" in the fingerprint plot and directly correspond to the N-H···S hydrogen bonds.

H···O/O···H contacts: For this compound, these contacts would arise from interactions involving the ethoxy oxygen atom.

This analysis provides quantitative insight into the forces that stabilize the crystal lattice. For example, in 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide , H···H interactions contribute 40.9% to the Hirshfeld surface. researchgate.net A similar analysis for this compound would be crucial for a complete understanding of its crystal packing. researchgate.netnih.gov

Computational and Theoretical Investigations of Thiourea Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density of a system, DFT can predict a wide range of properties, providing insights that are complementary to experimental findings.

Quantum Chemical Descriptors and Mechanistic Insights

DFT calculations are employed to determine various quantum chemical descriptors that help in understanding a molecule's reactivity and stability. rasayanjournal.co.in Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Other important descriptors derived from these energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a compound's electronic properties with its biological activity. core.ac.uk For instance, studies on various thiourea (B124793) derivatives have shown that modifications to substituent groups can significantly alter these electronic parameters, which in turn influences their potential as therapeutic agents. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Thiourea Derivative (Illustrative Data)

| Descriptor | Value |

|---|---|

| EHOMO (eV) | -6.2 |

| ELUMO (eV) | -1.8 |

| Energy Gap (ΔE) (eV) | 4.4 |

| Ionization Potential (I) (eV) | 6.2 |

| Electron Affinity (A) (eV) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 3.64 |

Note: This table is for illustrative purposes only and does not represent actual data for 1-(4-Ethoxyphenyl)-3-methylthiourea.

Solvent Effects on Geometrical and Electronic Properties

The solvent environment can significantly influence the geometry and electronic properties of a molecule. rasayanjournal.co.in Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). These models simulate the presence of a solvent, allowing for a more accurate prediction of molecular behavior in solution. Studies on related compounds have shown that solvent polarity can alter bond lengths, dihedral angles, and the HOMO-LUMO energy gap, which can affect the molecule's stability and reactivity in a biological medium. rasayanjournal.co.inresearchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

Prediction of Binding Modes and Affinities with Biological Targets

Docking algorithms place a ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein. pharmainfo.in For thiourea derivatives, docking studies have been used to predict their binding modes with various enzymes and receptors, helping to explain their observed biological activities, such as anticancer or antimicrobial effects. researchgate.net

Identification of Key Active Site Residues and Interaction Types (Hydrogen Bonds, π-π Stacking)

Beyond predicting the binding pose, docking analysis provides detailed information about the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's affinity and selectivity. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the thiourea backbone) and acceptors (like oxygen or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the ethoxyphenyl group) and nonpolar residues in the protein's active site.

π-π Stacking: An interaction between aromatic rings, such as the phenyl ring of the ligand and aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

For many biologically active thiourea compounds, the ability to form specific hydrogen bonds with key residues such as MET, ARG, or ASN in a protein's active site is a determining factor for their potency. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Thiourea Derivative with a Target Protein

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Thiourea | -8.5 | Tyr22, Arg75 | Hydrogen Bond |

| Phe76 | π-π Stacking | ||

| Leu115 | Hydrophobic |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the stability of the complex and any conformational changes that may occur upon ligand binding. nih.gov

An MD simulation starts with the docked pose and simulates its behavior over a period, typically nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. mdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. researchgate.net Conversely, large fluctuations in RMSD might indicate an unstable binding mode. nih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of the ligand-receptor interaction, which is essential for effective drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are fundamental in medicinal chemistry for establishing a mathematical or qualitative correlation between the chemical structure of a compound and its biological activity. farmaciajournal.comresearchgate.net These models are instrumental in predicting the efficacy of new derivatives and in understanding the mechanisms of interaction with biological targets. researchgate.net

QSAR studies on various series of thiourea derivatives have successfully correlated molecular descriptors with their biological activities, such as anti-hepatitis C virus (HCV) or anti-amoebic actions. nih.govanalis.com.my Although specific QSAR models for this compound are not extensively documented in dedicated studies, general principles derived from related compounds can be applied. The biological activity of thiourea derivatives is often significantly correlated with descriptors representing hydrophobicity, electronic effects, and steric properties. nih.govresearchgate.net

Hydrophobicity, often expressed as LogP, is a key descriptor. Studies on anti-HCV thiourea derivatives have shown that hydrophobic properties play a significant role in their activity, suggesting important hydrophobic interactions with the biological target. nih.gov Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), are also crucial. For instance, in some cytotoxic thiourea analogs, lower E-HOMO values were associated with higher cytotoxicity, indicating that the molecule's ability to donate electrons is a key factor in its biological action. researchgate.net

The following table presents a hypothetical set of molecular descriptors and a predicted activity value for this compound, based on typical values and correlations found in QSAR studies of related thiourea derivatives.

| Molecular Descriptor | Description | Typical Value Range for Active Thioureas | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 2.0 - 5.0 | ~3.5 |

| E-HOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -5.5 | ~ -5.8 |

| E-LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 to -1.0 | ~ -1.5 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.0 - 8.0 | ~5.2 |

| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | 200 - 400 | 210.29 |

| Predicted pIC50 | The negative logarithm of the half-maximal inhibitory concentration, a measure of potency. | 4.0 - 8.0 | ~6.5 |

Note: The values in this table are illustrative and based on general findings for the thiourea class of compounds, not on direct experimental or computational results for this compound.

The specific substituents on the thiourea core structure dramatically influence the compound's bioactivity. SAR studies focus on systematically altering these substituents to understand their impact. For this compound, the key substituents are the 4-ethoxyphenyl group on one nitrogen and the methyl group on the other.

The 4-ethoxyphenyl group is an electron-donating group due to the resonance effect of the oxygen atom's lone pair, while also being significantly hydrophobic. In studies of related N-aryl thioureas, the nature of the substituent on the phenyl ring has been shown to be critical. For example, in a series of anti-HCV agents, the presence of certain aromatic moieties had a specific effect on activity. nih.gov The ethoxy group's size and hydrophobicity would influence how the molecule fits into a receptor's binding pocket and its ability to cross biological membranes.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, and they are crucial for applications in optoelectronics, such as laser frequency conversion and optical switching. nih.govutm.my Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for their potentially large NLO responses. Thiourea derivatives have been investigated as promising NLO materials due to the presence of electron-donating (amine) and electron-accepting (thiocarbonyl) groups, which can facilitate intramolecular charge transfer (ICT). nih.govacs.org

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to calculate the NLO properties of these molecules, such as the first-order hyperpolarizability (β) and the third-order hyperpolarizability (γ). nih.govacs.org A high hyperpolarizability value indicates a strong NLO response. These calculations often involve optimizing the molecular geometry and analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the charge-transfer characteristics. acs.org

The table below shows representative calculated NLO properties for two related acyl thiourea derivatives from a published study to illustrate the type of data generated in such investigations.

| Compound | Description | Static Average γ (x 10⁻³⁶ esu) | Key Structural Feature |

| BTCC | 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid | 27.30 | Contains benzoyl and cyclohexanecarboxylic acid groups. |

| MBTB | Methyl 2-(3-benzoylthioureido)benzoate | 102.91 | Contains benzoyl and methyl benzoate (B1203000) groups, allowing for enhanced charge transfer. acs.org |

Source: Adapted from ACS Omega. acs.org

The significantly higher γ value for MBTB was attributed to its superior charge-transfer characteristics. acs.org A similar computational study on this compound would be necessary to quantify its specific NLO properties, but its donor-acceptor framework makes it a candidate of interest for such investigations.

Biological Activities and Mechanistic Studies of 1 4 Ethoxyphenyl 3 Methylthiourea and Thiourea Analogues

Anticancer and Antiproliferative Activity Research

Thiourea (B124793) derivatives have emerged as a significant class of compounds in anticancer research due to their diverse biological activities. The structural features of these molecules, particularly the ability to form various hydrogen bonds and interact with biological macromolecules, make them promising candidates for the development of new therapeutic agents.

Mechanisms of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer effects of thiourea derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, as well as their capacity to induce programmed cell death, or apoptosis.

Enzyme Inhibition:

Research has shown that certain thiourea analogues can act as inhibitors of several enzymes that are crucial for cancer cell function. These include:

Sirtuin-1 (SIRT1): This enzyme is involved in various cellular processes, including gene silencing, DNA repair, and cell survival. Its overexpression has been linked to the progression of various cancers. Some N-benzoyl-N'-phenylthiourea derivatives have been identified as potential inhibitors of SIRT1. jppres.com

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.

Protein Kinases: These enzymes are key components of signaling pathways that control cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many cancers. Certain thiourea derivatives have shown inhibitory activity against protein kinases like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in breast and cervical cancers. jppres.com For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been predicted through in silico studies to be more cytotoxic at the EGFR than at the SIRT1 receptor. jppres.com

The mechanism of enzyme inhibition can vary, with compounds acting as competitive, noncompetitive, or uncompetitive inhibitors. nih.gov The nature of this interaction influences the inhibitor's potency and potential physiological effects. nih.gov

Apoptosis Induction:

Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. Several studies have demonstrated the pro-apoptotic activity of thiourea derivatives.

For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been shown to induce late apoptosis in colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562). nih.gov One particular compound induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 cells. nih.gov The induction of apoptosis is a key mechanism by which these compounds can effectively eliminate cancer cells. nih.govrutgers.edu

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic (cell-killing) effects of 1-(4-Ethoxyphenyl)-3-methylthiourea and its analogues have been evaluated against a wide range of human cancer cell lines. These in vitro studies are crucial for identifying promising compounds and understanding their spectrum of activity.

Substituted thiourea derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including:

Colon Cancer: Compounds have shown high cytotoxicity against human colon cancer cell lines SW480 and SW620. nih.gov

Prostate Cancer: Cytotoxic effects have been observed against the PC3 human prostate cancer cell line. nih.gov

Leukemia: The K-562 human chronic myelogenous leukemia cell line has also been shown to be susceptible to certain thiourea derivatives. nih.gov

Nasopharyngeal Carcinoma: Halogenated thiourea derivatives have shown promising activity against HK-1 nasopharyngeal carcinoma cells. nih.gov

Breast Cancer: Cytotoxic activity has been reported against breast cancer cell lines such as MCF-7 and T47D. jppres.com

Cervical Cancer: The HeLa cervical cancer cell line has also been used to evaluate the anticancer potential of these compounds. jppres.com

The table below summarizes the cytotoxic activity of selected thiourea derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 |

| ATX 11 (iodine-bearing thiourea) | HK-1 (nasopharyngeal carcinoma) | 4.7 ± 0.7 |

| 4-(trifluoromethyl)phenylthiourea | PC3 (prostate cancer) | 6.9 ± 1.64 |

| Cisplatin (reference drug) | HK-1 (nasopharyngeal carcinoma) | 8.9 ± 1.9 |

This table is for illustrative purposes and represents a selection of data from the cited sources. nih.govnih.gov

Selectivity Studies for Tumor vs. Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. This selectivity is crucial for reducing the side effects associated with treatment.

Several studies have investigated the selectivity of thiourea derivatives. The Selectivity Index (SI) is often used to quantify this, calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

For example, a series of 3-(trifluoromethyl)phenylthiourea analogs exhibited favorable selectivity over the normal human keratinocyte cell line (HaCaT). nih.gov Similarly, N-(4-t-butylbenzoyl)-N'-phenylthiourea showed cytotoxic activities against MCF-7, T47D, and HeLa cancer cells without harming Vero (normal) cells. jppres.com Another study reported that N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea had high selectivity for MCF-7 breast cancer cells with SI values of 59.45 and 100.76, respectively, indicating they can kill cancer cells with minimal impact on normal cells. rasayanjournal.co.in

These findings highlight the potential of certain thiourea derivatives as selective anticancer agents, a highly desirable characteristic for the development of safer and more effective cancer therapies. nih.govnih.gov

Antimicrobial Efficacy Investigations

In addition to their anticancer properties, thiourea derivatives have also been investigated for their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial compounds with novel mechanisms of action.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus: Several thiourea derivatives have shown potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. researchgate.net For example, a thiourea derivative designated as TD4 exhibited a minimum inhibitory concentration (MIC) of 2-16 µg/mL against various S. aureus strains. researchgate.net

Staphylococcus epidermidis: Activity against methicillin-resistant Staphylococcus epidermidis (MRSE) has also been reported. researchgate.net

Enterococcus faecalis: Some derivatives are effective against Enterococcus faecalis, including vancomycin-resistant strains. researchgate.net

Gram-Negative Bacteria:

While some thiourea derivatives show broad-spectrum activity, others exhibit more selective action against Gram-positive bacteria. researchgate.netnih.gov The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of certain antibacterial agents. researchgate.net However, some studies have reported activity against Gram-negative pathogens. japsonline.compsu.eduresearchgate.net

The table below provides examples of the antibacterial activity of a thiourea derivative (TD4) against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |

| Staphylococcus aureus (MRSA, USA 300) | Gram-positive | 4 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |

| Gram-negative bacteria | Gram-negative | >256 |

This table is for illustrative purposes and is based on data for the TD4 derivative. researchgate.net

Antifungal Activity

Thiourea derivatives have also shown promise as antifungal agents. Fungal infections, particularly those caused by resistant strains, pose a significant threat to human health.

Studies have demonstrated the antifungal activity of thiourea compounds against various fungal pathogens, including:

Candida auris: This emerging multidrug-resistant yeast is a major cause of hospital-acquired infections. Certain thiourea derivatives have shown a notable inhibitory effect on the growth and biofilm formation of C. auris. nih.gov

Botrytis cinerea: This fungus is a plant pathogen responsible for gray mold disease. Some pyrimidine (B1678525) derivatives containing a thiourea moiety have exhibited excellent fungicidal activity against B. cinerea. mdpi.com

Other Fungi: Antifungal activity has also been reported against other fungal species such as Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. researchgate.net

The structural modifications of thiourea derivatives, such as the position of methyl groups on the aromatic ring, can significantly influence their antifungal and antioxidant activity. nih.gov

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new and effective antitubercular agents. Thiourea derivatives have been a subject of interest in this field for many years. biointerfaceresearch.com The thiocarbanilide (B123260) series, a class of diarylthioureas, has shown notable activity against M. tuberculosis. biointerfaceresearch.com

Research into various substituted thioureas has revealed that their antimycobacterial efficacy is closely linked to the nature of the substituents on the phenyl rings. For instance, studies on a series of 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea compounds demonstrated potent activity against both sensitive and isoniazid-resistant M. tuberculosis strains. tmc.edu The compound 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, in particular, was found to be highly active, suggesting that the electronic properties of the substituent on the phenyl ring play a crucial role in the antitubercular activity. tmc.edu

Antiviral Activity (e.g., HIV-1)

The global fight against viral diseases, including Human Immunodeficiency Virus Type 1 (HIV-1), has driven extensive research into novel antiviral agents. Thiourea derivatives have emerged as a promising class of compounds with potential anti-HIV-1 activity. dergipark.org.trnih.gov These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical component of highly active antiretroviral therapy (HAART). dergipark.org.tr

For example, a series of new thiourea and 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated for their antiviral activity against HIV-1. dergipark.org.tr One derivative showed interesting activity against wild-type HIV-1 and variants with clinically relevant mutations, with its mode of action identified as a non-nucleoside inhibitor of the reverse transcriptase. dergipark.org.tr Another class of NNRTIs, the phenyl ethyl thiazolyl thiourea (PETT) derivatives like trovirdine, have been shown to be potent and selective inhibitors of HIV-1 reverse transcriptase. Current time information in Bangalore, IN.

While direct experimental data on the anti-HIV-1 activity of this compound is not available in the reviewed literature, the established antiviral potential of the broader thiourea class suggests that this compound and its analogues could be valuable subjects for future antiviral screening and development programs.

Anti-biofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. The ability to inhibit or disrupt biofilm formation is a key strategy in combating chronic and persistent infections. Thiourea derivatives have demonstrated potential as anti-biofilm agents. jrespharm.com

Studies on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci and their biofilm formation. smolecule.com For instance, certain derivatives effectively inhibited the biofilm formation of both methicillin-resistant and standard strains of S. epidermidis. smolecule.com The presence and position of halogen atoms on the phenyl group were found to be important for this antimicrobial activity. smolecule.com Similarly, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have also exhibited effective inhibition of biofilm formation by staphylococcal strains. jrespharm.com

The anti-pathogenic activity of some acylthioureas has been correlated with the presence of specific substituents on the N-phenyl group, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to form biofilms. researchgate.net Although specific studies on the anti-biofilm properties of this compound are lacking, the general efficacy of thiourea analogues in this area warrants its investigation as a potential anti-biofilm agent.

Enzyme Inhibitory Potential

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. nih.gov Inhibition of urease is therefore a key therapeutic strategy. Thiourea and its derivatives are well-known inhibitors of urease, often acting as substrate analogues. nih.gov

Numerous studies have demonstrated the potent urease inhibitory activity of various thiourea derivatives. For example, a series of N-monosubstituted thioureas were reported as effective urease inhibitors with low cytotoxicity. nih.gov The inhibitory potency of these compounds is often significantly higher than that of the standard inhibitor, acetohydroxamic acid. Molecular docking studies suggest that the thiourea moiety can penetrate the urea binding site of the enzyme. nih.gov

While specific IC50 values for this compound are not documented in the available literature, the extensive research on related compounds strongly suggests that it would likely exhibit urease inhibitory activity. The ethoxyphenyl and methyl groups would influence its binding affinity and inhibitory potential.

Table 1: Urease Inhibitory Activity of Selected Thiourea Analogues No specific data is available for this compound. The following table includes data for other thiourea derivatives for comparative purposes.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N,N'-diphenylthiourea | 22.5 ± 0.28 | |

| N-allyl-N'-phenylthiourea | 35.2 ± 0.54 | |

| Thiourea (Standard) | 21.0 ± 0.11 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes.

While the core structure of many established DPP-4 inhibitors is based on scaffolds other than thiourea, the exploration of novel chemical entities is ongoing. Some studies have investigated thiouracil derivatives, which share a related structural motif, as DPP-4 inhibitors. A series of thiouracil derivatives were designed and synthesized, with some compounds showing excellent DPP-4 inhibitory activity. The structure-activity relationship studies indicated that modifications on the thiouracil scaffold significantly influenced their inhibitory potential.

There is currently no published research specifically evaluating this compound as a DPP-4 inhibitor. Future studies would be required to determine if this particular thiourea derivative possesses any activity against this enzyme.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and the inhibition of specific CA isoforms has therapeutic applications.

Certain thiourea derivatives have been investigated as carbonic anhydrase inhibitors. For instance, a series of chiral thiourea derivatives and thioureas containing benzimidazole (B57391) moieties have been synthesized and tested against human CA isozymes I and II. These compounds exhibited competitive inhibition with inhibition constants (Ki) in the micromolar range.

Currently, there is no specific data available on the carbonic anhydrase inhibitory potential of this compound. Given the structural diversity of known CA inhibitors, it is difficult to predict its activity without experimental evaluation.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Analogues No specific data is available for this compound. The following table includes data for other thiourea derivatives for comparative purposes.

| Compound | Isozyme | Ki (µM) | Reference |

|---|---|---|---|

| 5a * | hCA I | 7.6 | |

| 5a * | hCA II | 8.7 | |

| 5b * | hCA I | 3.4 | |

| 5b * | hCA II | 10.2 | |

| 5c * | hCA I | 4.5 | |

| 5c * | hCA II | 9.8 | |

| Acetazolamide (Standard) | hCA I | 0.25 |

| Acetazolamide (Standard) | hCA II | 0.012 | |

Compounds 5a, 5b, and 5c are chiral thiourea derivatives synthesized from L-valine, L-isoleucine, and L-methionine, respectively.

Histone Deacetylase (HDAC) Inhibition

Researchers have designed and synthesized novel thiourea-containing compounds as potential HDAC inhibitors. For instance, a series of di-substituted cinnamic hydroxamic acid derivatives incorporating a thiourea moiety demonstrated significant HDAC inhibitory activities. dergipark.org.tr One compound in this series exhibited a potent pan-HDAC inhibitory activity with an IC50 value of 130 nM. dergipark.org.tr Another approach involved the use of acyl thiourea functionality as a novel zinc-binding group in HDAC inhibitors, which showed promising results in preliminary studies. nih.govmdpi.com These studies suggest that the thiourea scaffold can be a valuable component in the design of new HDAC inhibitors. The general structure of these inhibitors often includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov The flexibility and hydrogen-bonding capabilities of the thiourea group can contribute to its effectiveness in this context. nih.govmdpi.com

Further research is necessary to determine if this compound itself possesses any HDAC inhibitory activity and to understand its potential mechanism of action.

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. ontosight.ai Consequently, protein kinase inhibitors are a major focus of drug development. nih.gov Although direct evidence for protein kinase inhibition by this compound is limited in the available literature, the thiourea and urea motifs are present in several known protein kinase inhibitors. ontosight.ainih.gov

The urea and thiourea functionalities can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. ontosight.ai For example, a series of urea and thiourea derivatives of thieno[3,2-d]pyrimidines were designed and evaluated as PI3Kα inhibitors. nih.govmdpi.com One of the thiourea derivatives in this study showed potent inhibitory activity against PI3Kα with an IC50 value of 1.26 µM. nih.govmdpi.com

Computational studies on thiourea analogs as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases, have also been conducted to understand the structure-activity relationships for improving their inhibitory potency. mdpi.com The bacterial pathogen Yersinia injects a virulence factor, YopJ, which has been shown to inhibit the mitogen-activated protein kinase (MAPK) kinase superfamily. nih.gov

These examples highlight the potential of the thiourea scaffold in designing protein kinase inhibitors. Future studies are needed to investigate whether this compound can inhibit any specific protein kinases and to elucidate its mode of action.

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. gjbeacademia.com Thiourea derivatives have been explored for their anti-inflammatory properties. nih.govgjbeacademia.combohrium.com While specific anti-inflammatory data for this compound is not detailed in the provided search results, related compounds have shown promising activity.

A study on thiourea derivatives of naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID), revealed that some of these derivatives exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. gjbeacademia.comf1000research.com Notably, the derivative of m-anisidine (B1676023) showed a significant inhibition of edema. gjbeacademia.com Another study on novel thiourea derivatives of naproxen also demonstrated their ability to decrease paw edema. gjbeacademia.com

The mechanism of anti-inflammatory action for some thiourea derivatives has been linked to the inhibition of enzymes like 5-lipoxygenase (5-LOX). gjbeacademia.com Some thiourea derivatives have also been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β. nih.gov For instance, certain thiourea derivatives showed significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

These findings suggest that the thiourea core is a viable scaffold for the development of new anti-inflammatory agents. The anti-inflammatory potential of this compound warrants further investigation.

| Compound | Assay | Results | Reference |

|---|---|---|---|

| Thiourea derivative of m-anisidine and naproxen | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity with 54.01% inhibition. | gjbeacademia.com |

| Thiourea derivative of N-methyl tryptophan methyl ester and naproxen | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity with 54.12% inhibition. | gjbeacademia.com |

| Thiourea derivatives 16, 28, and 29 | Inhibition of NO, TNF-α, and IL-1β production | Inhibited production of pro-inflammatory mediators. | nih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.gov The antioxidant potential of various thiourea derivatives has been investigated, although specific data for this compound is not available in the provided results.

Studies have shown that the antioxidant activity of thiourea derivatives can be influenced by their structural features. For example, a study on new thiazole (B1198619) analogues possessing a thiourea moiety found that they exhibited lower antioxidant activity compared to their selenourea (B1239437) counterparts in DPPH, NO, and H2O2 scavenging assays. nih.gov However, other research has highlighted the antioxidant properties of different thiourea derivatives. nih.govnih.govhueuni.edu.vn Unsymmetrical thiourea derivatives have been synthesized and evaluated, with some compounds showing strong antioxidant potential. nih.gov

The antioxidant mechanism of thiourea derivatives may involve the homolytic cleavage of the N-H bond to form corresponding free radicals that can react with and neutralize other free radicals. nih.gov The presence of other functional groups in the molecule can significantly impact this activity.

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazole analogues with thiourea functionality | DPPH, NO, and H2O2 scavenging | Lower antioxidant activity compared to selenourea analogues. | nih.gov |

| Unsymmetrical thioureas 1, 2, 9, 12, and 15 | Antioxidant potential assays | Exhibited strong antioxidant potential. | nih.gov |

| Thiourea derivative of 2-thiophenecarboxylic acid (SB2) | DPPH, FRAP, TEAC, CUPRAC | Highest antihemolytic and antioxidant effects among tested derivatives. | hueuni.edu.vn |

Antiparasitic Investigations (e.g., Antimalarial, Antileishmanial)

Parasitic diseases like malaria and leishmaniasis continue to be major global health problems, necessitating the discovery of new therapeutic agents. nih.govtdl.org Thiourea and its derivatives have emerged as a promising class of compounds with significant antiparasitic activity. nih.govtdl.orgnih.gov

In the context of antimalarial research, thiourea derivatives have been shown to be active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tdl.org Some studies have indicated that urea derivatives can be more potent than their thiourea counterparts in certain series of compounds. However, other research has highlighted the potential of thiourea-containing compounds as antimalarial agents. tdl.org

With regard to antileishmanial activity, numerous studies have demonstrated the efficacy of thiourea derivatives against various Leishmania species. nih.govnih.gov These compounds have shown in vitro potency against both the promastigote and amastigote stages of the parasite. nih.gov The proposed mechanisms of action for some of these derivatives include the inhibition of essential parasite enzymes such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), suggesting an antifolate mechanism. nih.gov The introduction of different substituents on the thiourea scaffold has been shown to significantly influence the antileishmanial activity and selectivity. nih.gov

| Compound/Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Thiourea derivatives 4g, 20a, and 20b | L. major, L. tropica, L. donovani | Significant in vitro potency with low submicromolar IC50 values. | nih.gov |

| Thiourea derivative 3e | L. amazonensis | Significant anti-leishmanial activity with an IC50 of 4.9 ± 1.2 µM. | nih.gov |

| Thiourea derivative 5i | L. amazonensis | Enhanced potency and selectivity with an IC50 of 1.8 ± 0.5 µM. | nih.gov |

| α-Thymidine derivatives with thiourea | P. falciparum | Urea derivatives were generally more potent than thiourea derivatives. |

Other Biologically Relevant Activities and Applications

Thiourea derivatives have garnered significant interest for their application as chemosensors, particularly for the detection of metal ions in aqueous environments. The thiourea moiety can act as a binding site for various metal ions, and this interaction can be coupled with a fluorescent reporter to generate a detectable signal.

Studies have demonstrated the use of thiourea-based fluorescent chemosensors for the detection of heavy metal ions like Hg(2+), Zn(2+), and Cd(2+). The design of these sensors often involves a thiourea unit linked to a fluorophore, such as a naphthalimide. The binding of a metal ion to the thiourea and adjacent coordinating groups can lead to a "turn-on" fluorescent response.

Furthermore, these chemosensors have been successfully employed for imaging metal ion concentrations in living cells, highlighting their potential for biological applications. While specific chemosensor applications of this compound have not been reported in the reviewed literature, the general properties of the thiourea scaffold suggest that it could potentially be developed for such purposes. The design of effective chemosensors relies on achieving high affinity and selectivity for the target analyte.

Organocatalytic Applications

While extensive research has been conducted on the biological activities of this compound and its analogues, a thorough review of scientific literature reveals a notable absence of studies specifically detailing the organocatalytic applications of this compound itself. However, the broader class of thiourea derivatives has emerged as a versatile and powerful group of organocatalysts. This section will, therefore, discuss the well-established organocatalytic applications of thiourea analogues, providing a contextual framework for the potential, yet unexplored, catalytic activity of this compound.

Thiourea-based organocatalysis primarily relies on the ability of the thiourea motif to act as a hydrogen-bond donor. This non-covalent interaction allows the catalyst to activate electrophilic substrates, enhancing their reactivity towards nucleophiles. The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as the oxygen atom of a carbonyl or nitro group. This "dual activation" is a key feature of thiourea catalysis, leading to significant rate enhancements and, in the case of chiral catalysts, high levels of stereocontrol.

The effectiveness of thiourea catalysts can be fine-tuned by modifying the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings of N-aryl thioureas increase the acidity of the N-H protons, making them stronger hydrogen-bond donors and often more active catalysts.

Key Reactions Catalyzed by Thiourea Analogues:

A wide array of important organic transformations can be catalyzed by thiourea derivatives. These include, but are not limited to:

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds or nitroolefins is a fundamental carbon-carbon bond-forming reaction. Chiral bifunctional thiourea catalysts, which possess both a hydrogen-bonding thiourea moiety and a basic site (e.g., a tertiary amine), have been shown to catalyze the asymmetric Michael addition with high yields and enantioselectivities. rsc.orgrsc.orgnih.gov For instance, the addition of dicarbonyl compounds to nitroolefins can produce synthetically valuable products with excellent stereocontrol.

Aza-Henry Reaction: This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, which is a precursor to valuable 1,2-diamines. Bifunctional thiourea catalysts have been successfully employed in the diastereo- and enantioselective aza-Henry reaction. acs.orgnih.govnih.govacs.org The catalyst activates the imine through hydrogen bonding to the nitrogen atom and simultaneously orients the nucleophile for a stereoselective attack.

Other Reactions: The utility of thiourea organocatalysts extends to a variety of other transformations, including Mannich reactions, Strecker reactions, Friedel-Crafts alkylations, and cycloadditions. In each case, the underlying principle of activation through hydrogen bonding remains central to the catalytic cycle.

Research Findings for Thiourea Analogues:

While no specific data exists for this compound, the following table summarizes representative findings for the organocatalytic activity of other thiourea analogues to illustrate their general effectiveness.

| Catalyst Type | Reaction | Substrates | Product Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Bifunctional Thiourea | Michael Addition | Acetophenone and β-Nitrostyrene | High | Up to 99% | thieme-connect.de |

| Chiral Bifunctional Thiourea | Aza-Henry Reaction | N-Boc-imines and Nitroalkanes | Good to High | High | nih.gov |

| Chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea | Michael Addition | Various aldehydes/ketones and Nitroalkenes | Good to Excellent | High | rsc.org |

| Chiral Thiourea from Hydroquinine | Aza-Henry Reaction | Isatin-derived ketimines and Nitroalkanes | 92-99% | 78-99% | acs.org |

It is important to reiterate that the data presented above pertains to structurally more complex, chiral thiourea derivatives designed for asymmetric catalysis. The catalytic potential of the simpler, achiral this compound in non-asymmetric reactions remains an open area for investigation. Its structural features, including the electron-donating ethoxy group on the phenyl ring, would likely influence its hydrogen-bonding capabilities and, consequently, its catalytic activity in comparison to the well-studied analogues. Future research in this area would be necessary to elucidate its specific organocatalytic profile.

Medicinal Chemistry and Rational Drug Design Principles for Thiourea Based Agents

The Thiourea (B124793) Moiety as a Key Pharmacophore for Drug Development

The thiourea group, characterized by the formula (R1R2N)(R3R4N)C=S, is a significant pharmacophore in medicinal chemistry. semanticscholar.orgresearchgate.net Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, results in distinct chemical properties that are highly valuable in drug design. semanticscholar.orgresearchgate.netmdpi.com The thiourea moiety's utility stems from its ability to form stable interactions with biological targets. biointerfaceresearch.com The sulfur and two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzymes and receptors. biointerfaceresearch.comnih.gov This versatile binding capability makes the thiourea scaffold a privileged structure for developing drugs with a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comnih.govchemicaljournal.in

The electronic properties of the thiourea group allow it to participate in various non-covalent interactions, which are crucial for drug-receptor binding. biointerfaceresearch.com Thiourea and its derivatives exist in two tautomeric forms: the thione form, which is more common, and the thiol (isothiourea) form. mdpi.com This flexibility contributes to its diverse applications in organic synthesis and as a building block for various heterocyclic compounds like thiazoles and pyrimidines, which are themselves important pharmacophores. wikipedia.orgmdpi.com

A multitude of clinically relevant drugs incorporate the thiourea structure, highlighting its importance. These include antituberculosis agents like Thiocarlide and Thioacetazone, the antiseptic Noxythiolin, and histamine (B1213489) receptor antagonists such as Metiamide (B374674). biointerfaceresearch.comnih.gov Furthermore, several thiourea derivatives are under investigation in advanced stages for their potential as novel cancer therapies. biointerfaceresearch.com The compound 1-(4-Ethoxyphenyl)-3-methylthiourea, with its substituted phenyl and methyl groups, is an example of how the core thiourea structure can be modified to potentially interact with specific biological targets with high affinity. ontosight.ai

Rational Design and Lead Optimization Strategies for Enhanced Bioactivity

The process of rational drug design for thiourea-based agents involves the strategic modification of the lead compound's structure to enhance its biological activity, selectivity, and pharmacokinetic profile. A key strategy is the bioisosteric replacement of the thiourea moiety to overcome issues like poor solubility or metabolic instability, which can hinder clinical development. nih.gov A classic example is the replacement of the thiourea group in the histamine H2-receptor antagonist metiamide with a cyanoguanidine group, leading to the highly successful drug cimetidine (B194882) with reduced toxicity. nih.gov

Lead optimization often focuses on modifying the substituents (R-groups) attached to the nitrogen atoms of the thiourea core. biointerfaceresearch.com Incorporating lipophilic groups, such as hydrocarbon chains, aromatic and heteroaromatic rings, can significantly enhance bioactivity. biointerfaceresearch.com For instance, in the design of Escherichia coli β-glucuronidase inhibitors, introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was found to be beneficial for inhibitory activity. nih.gov Similarly, for steroidal sulfatase inhibitors, the substitution of a thio group in the chromenone nucleus and the introduction of an adamantyl group were favorable for inhibiting the enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in guiding these modifications. researchgate.net By correlating the physicochemical properties of a series of thiourea derivatives with their biological activity, researchers can build predictive models. nih.govresearchgate.net These models help in identifying the key structural features that influence activity, such as hydrophobic and hydrophilic properties, and the role of specific functional groups in crossing biological membranes. researchgate.net

Table 1: Examples of Thiourea Derivatives and Their Biological Activities

| Compound/Derivative Class | Biological Target/Activity | Key Structural Features | Reference(s) |

|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) substituted thioureas | Anticancer agents | Heterocyclic substituent (pyridine) enhances specificity. | biointerfaceresearch.com |

| Thieno[3,2-d]-pyrimidine bearing thioureas | PI3Kα enzyme inhibitors | Thienopyrimidine scaffold combined with thiourea. | eurekaselect.com |

| Dioxin-containing pyrazoline thioureas | HER-2 inhibitors | Oxygen heterocyclic ring enhances HER-2 inhibition. | biointerfaceresearch.com |

| Glucose-conjugated thioureas with 4-arylthiazoles | Antibacterial (S. aureus DNA gyrase/Topo IV inhibitors) | Glucose moiety and thiazole (B1198619) ring. | rsc.org |

Development of Multi-targeted Thiourea Derivatives

The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-targeted drugs, which can modulate multiple biological pathways simultaneously. biointerfaceresearch.com The thiourea scaffold is particularly well-suited for this approach, known as molecular hybridization, which combines multiple pharmacophoric units into a single molecule. biointerfaceresearch.comresearchgate.net This strategy aims to improve treatment efficacy, enhance selectivity, reduce side effects, and minimize the development of drug resistance. biointerfaceresearch.com

Researchers have successfully designed thiourea derivatives that act on several targets. For example, conjugates of thiourea with other heterocyclic systems have been synthesized to create agents with combined antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net In the context of Alzheimer's disease, thiourea-containing derivatives have been developed to act as multifunctional agents by inhibiting cholinesterases and the self-aggregation of β-amyloid, while also possessing antioxidant activity. researchgate.net

Sorafenib (B1663141), an FDA-approved multi-targeted drug, serves as a prime example. It inhibits several kinases involved in both tumor growth and angiogenesis. biointerfaceresearch.com The design of novel sorafenib analogs often incorporates the thiourea moiety to create single agents that can block both of these crucial cancer progression pathways. biointerfaceresearch.com The ability of the thiourea core to be functionalized with various bioactive fragments makes it an invaluable platform for creating the next generation of multi-target therapeutics. biointerfaceresearch.comresearchgate.net

Structure-Based Drug Design Approaches for Specific Biological Targets

Structure-Based Drug Design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and optimize inhibitors. nih.govrroij.com This method is extensively used in the development of thiourea-based agents, particularly for creating selective kinase inhibitors. nih.govrroij.com Given that the human kinome consists of over 500 kinases, many of which share conserved ATP-binding sites, achieving selectivity is a major challenge that SBDD helps to address. nih.govrroij.com

The process typically involves molecular docking studies, where virtual libraries of thiourea derivatives are screened against the target's binding site. researchgate.neteurekaselect.com For example, in the design of inhibitors for the K-Ras protein, a known cancer driver, thiourea analogues were rationally designed based on the crystal structure of K-Ras. nih.gov Docking analysis revealed that the lead compound could bind effectively to a hydrophobic cavity and form a critical hydrogen bond with a specific amino acid residue (Glu37). nih.gov

Similarly, SBDD was employed to develop thiourea-based inhibitors for the InhA enzyme, a crucial target for new anti-tuberculosis drugs. nih.gov By starting with the known structure of a co-crystallized ligand, researchers performed rational molecular modifications, replacing a urea group with thiourea to improve enzyme inhibition. nih.gov Molecular docking can also predict the binding affinity and interaction modes, guiding the synthesis of compounds with improved potency. For instance, docking of thiourea derivatives into the PI3Kα enzyme active site helped identify compounds with potent anticancer activity. eurekaselect.com This integration of computational design with chemical synthesis accelerates the discovery of novel and effective therapeutic agents. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Thiourea Derivative |

| Thiocarlide | Thiourea Drug |

| Thioacetazone | Thiourea Drug |

| Noxythiolin | Thiourea Drug |

| Metiamide | Thiourea Drug |

| Cimetidine | Histamine H2-receptor antagonist |

| Sorafenib | Multi-kinase inhibitor |

| N-(4-ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)thiourea hydrochloride | Thiourea Derivative |

| 1-(4-Ethoxyphenyl)-3-ethylthiourea | Thiourea Derivative |

| Irosustat | Steroidal sulfatase inhibitor |

Coordination Chemistry of Thiourea Derivatives

Metal Complex Formation and Ligating Properties of Thioureas

Thiourea (B124793) and its derivatives are excellent ligands due to the presence of soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with a variety of metal centers. isca.me Their ability to act as neutral, monoanionic, or dianionic ligands contributes to their versatility in forming metal complexes. nih.gov The coordination behavior of thiourea derivatives is influenced by several factors, including the nature of the substituents on the nitrogen atoms, the metal ion involved, and the reaction conditions.

Thioureas can coordinate to metal ions in several modes:

Monodentate coordination: This is the most common mode, where the thiourea ligand binds to the metal center through the sulfur atom. mdpi.com

Bidentate coordination: In some cases, thiourea derivatives can act as bidentate ligands, coordinating through both the sulfur and a nitrogen atom, or in the case of acylthioureas, through the sulfur and a carbonyl oxygen atom. mdpi.comrsc.org This chelation leads to the formation of stable ring structures.

Bridging coordination: Thiourea ligands can also bridge two metal centers, a coordination mode that has been reported in the literature. mdpi.com

The formation of metal complexes is often achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. The stoichiometry of the resulting complex, typically in a 1:2 or 1:4 metal-to-ligand ratio, depends on the coordination number of the metal ion and the steric bulk of the thiourea ligand. isca.menih.gov The presence of different functional groups on the thiourea backbone can significantly influence the electronic and steric properties of the ligand, thereby affecting the stability and structure of the resulting metal complex. mdpi.com

Structural Characterization of Thiourea Metal Complexes

Spectroscopic methods are also crucial for characterizing these complexes:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum upon complexation provide evidence of coordination. A shift to a lower frequency for the C=S stretching vibration is indicative of coordination through the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure of diamagnetic metal complexes in solution. Shifts in the resonance of the N-H protons and the thiocarbonyl carbon upon coordination can elucidate the binding mode of the ligand. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis): This technique provides information about the electronic transitions within the complex and helps in understanding the geometry of the coordination sphere around the metal ion. isca.me

The following table summarizes the coordination numbers and geometries observed for some thiourea metal complexes.

| Metal Ion | Ligand | Coordination Number | Geometry | Reference |

| Co(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 4 | Tetrahedral | nih.gov |

| Ni(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 4 | Tetrahedral | nih.gov |

| Pd(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 4 | Square Planar | nih.gov |

| Zn(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 4 | Tetrahedral | nih.gov |

| Pd(II) | N,N'-dimethylthiourea | 4 | Square Planar | researchgate.net |

Biological Activity of Thiourea Metal Complexes

The coordination of thiourea derivatives to metal ions can significantly enhance their biological activity. isca.me This is often attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across cell membranes. The biological properties of these complexes are influenced by the nature of the metal ion and the structure of the thiourea ligand.

Thiourea metal complexes have been reported to exhibit a wide range of biological activities, including:

Anticancer Activity: Many thiourea complexes, particularly those of platinum, gold, and silver, have shown promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The mechanism of action is often linked to their ability to interact with DNA and inhibit cell proliferation.

Antimicrobial Activity: Complexes of copper, nickel, cobalt, and zinc with thiourea derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.commdpi.com The chelation of the metal ion to the thiourea ligand is believed to play a crucial role in their antimicrobial efficacy.

Antioxidant Activity: Some thiourea derivatives and their metal complexes have been investigated for their antioxidant properties. ksu.edu.tr

The following table provides examples of the biological activities of some thiourea metal complexes.

| Complex | Biological Activity | Cell Line/Organism | Reference |

| [Au(T1)2]OTf | Cytotoxic | HeLa, Jurkat | researchgate.net |

| [Ag(T1)2]OTf | Cytotoxic | A549 | nih.gov |

| [CuCl2(κ1S-HPMCT)2] | Antibacterial | E. coli, S. aureus, K. pneumoniae | mdpi.com |

| [PtCl2(HPMCT)2] | Cytotoxic | MCF-7 | mdpi.com |

Q & A

Q. Basic Techniques

- FT-IR : Confirms thiourea formation via N–H stretches (3200–3350 cm⁻¹) and C=S absorption (1250–1350 cm⁻¹) .

- ¹H/¹³C NMR : Methyl protons (δ ~3.2 ppm) and ethoxyphenyl aromatic protons (δ ~6.8–7.4 ppm) validate substitution patterns .

Advanced Discrepancy Resolution

Conflicting NOESY/ROESY cross-peaks (e.g., rotational isomerism) are resolved by variable-temperature NMR. DFT calculations (B3LYP/6-31G*) predict chemical shifts, which are cross-validated with experimental data to assign ambiguous signals .

How does this compound interact with biological targets, and what computational tools predict its efficacy?

Basic Biological Screening

In vitro assays against ribonucleotide reductase (RNR) show IC₅₀ values of ~10 µM, suggesting anticancer potential. Dose-response curves (0.1–100 µM) and Western blotting validate target engagement .

Advanced Computational Modeling

Molecular docking (AutoDock Vina) with the 2EUD receptor identifies hydrogen bonds between the thiourea sulfur and Arg293 (ΔG = -7.6 kcal/mol). MD simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating robust interactions .

What are the key factors influencing the oxidative stability of this compound under experimental conditions?

Basic Stability Analysis

The compound degrades in air via oxidation of the C=S group to sulfonic acid. TGA-DSC (N₂ atmosphere) shows stability up to 200°C. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Mechanistic Insights

LC-MS/MS identifies sulfoxide intermediates during oxidation. Radical scavengers (e.g., BHT) prolong stability by 40%. DFT studies reveal a low-energy transition state (ΔG‡ = 25 kcal/mol) for the S-oxidation pathway, guiding inhibitor design .

How do substituent modifications (e.g., ethoxy vs. methoxy groups) alter the biological activity of thiourea derivatives?

Basic Structure-Activity Relationship (SAR)

Ethoxy groups enhance lipophilicity (logP +0.5 vs. methoxy), improving cell permeability (Caco-2 assay: Papp = 53.6 × 10⁻⁶ cm/s). Methoxy derivatives show higher aqueous solubility but reduced RNR inhibition .

Advanced Quantum Chemical Analysis

Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~4.1 eV) correlates electron-donating substituents (e.g., ethoxy) with increased electrophilicity, enhancing enzyme binding. QSAR models (r² = 0.89) prioritize substituents at the para position for activity .

What strategies mitigate synthetic byproducts in thiourea derivative synthesis?

Basic Byproduct Identification

Common byproducts include symmetrical thioureas (from amine dimerization) and oxidized sulfonic acids. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Mitigation

Schlenk-line techniques prevent oxidation. Flow chemistry (residence time: 5 minutes) minimizes side reactions by precise control of mixing and temperature. UPLC-PDA at 254 nm quantifies impurities (<0.5%) .

How do solvent polarity and hydrogen-bonding networks affect the crystallization of this compound?

Basic Crystallization

Ethanol/water mixtures (7:3 v/v) yield rhombic crystals. Slow evaporation at 4°C promotes ordered packing.

Advanced Solvent Screening

COSMO-RS simulations predict solubility in 12 solvents. Acetonitrile induces needle-like crystals due to weak H-bonding, while DMSO stabilizes polar interactions, favoring block-shaped crystals .

What analytical challenges arise in quantifying this compound in biological matrices?

Basic Quantification

LC-UV (λ = 280 nm) with C18 columns (5 µm, 150 mm) achieves LOD = 0.1 µg/mL. Sample prep: protein precipitation with acetonitrile .

Advanced Metabolite Identification

HRMS (Orbitrap) detects hydroxylated metabolites (m/z 255.0894). Stable isotope labeling (¹³C-methyl) distinguishes parent compound from endogenous thiols .

How is this compound utilized in synthesizing heterocyclic scaffolds?

Basic Heterocycle Formation

Reaction with α-bromo ketones yields 1,3-thiazoles (e.g., 2-aminothiazole derivatives) under mild conditions (rt, 2 hours). IR confirms ring closure via loss of C=S stretch .

Advanced Mechanistic Studies

In situ NMR tracks intermediate formation. DFT calculations (M06-2X) show a concerted mechanism with a low activation barrier (ΔG‡ = 18 kcal/mol) for thiazole cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products